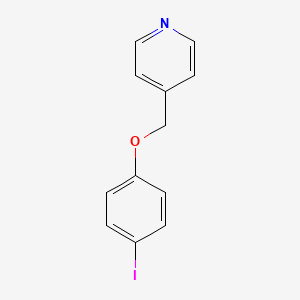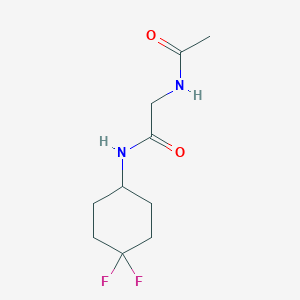
4-(4-Iodophenoxymethyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Iodophenoxymethyl)pyridine is a heterocyclic compound with the molecular formula C12H10INO. It is characterized by the presence of an iodine atom attached to a phenoxy group, which is further connected to a pyridine ring through a methylene bridge.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Iodophenoxymethyl)pyridine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-iodophenol and 4-chloromethylpyridine.
Reaction Conditions: The 4-iodophenol is reacted with 4-chloromethylpyridine in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF).
Reaction Mechanism: The reaction proceeds via a nucleophilic substitution mechanism where the phenoxide ion (generated from 4-iodophenol) attacks the chloromethyl group of 4-chloromethylpyridine, resulting in the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure efficient mixing and heat transfer, thereby improving yield and reducing reaction time .
Análisis De Reacciones Químicas
Types of Reactions
4-(4-Iodophenoxymethyl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through reactions such as Suzuki-Miyaura coupling, where the compound reacts with boronic acids in the presence of a palladium catalyst.
Oxidation and Reduction: The phenoxy and pyridine rings can undergo oxidation and reduction reactions under appropriate conditions.
Addition Reactions: The compound can participate in addition reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling typically yields biaryl compounds, while oxidation and reduction reactions can lead to various oxidized or reduced derivatives of the original compound .
Aplicaciones Científicas De Investigación
4-(4-Iodophenoxymethyl)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of ligands for catalysis and materials science.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mecanismo De Acción
The mechanism of action of 4-(4-Iodophenoxymethyl)pyridine involves its interaction with specific molecular targets. The iodine atom and the phenoxy group play crucial roles in its binding affinity and reactivity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its involvement in modulating cellular signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 4-(4-Bromophenoxymethyl)pyridine
- 4-(4-Chlorophenoxymethyl)pyridine
- 4-(4-Fluorophenoxymethyl)pyridine
Comparison
Compared to its analogs, 4-(4-Iodophenoxymethyl)pyridine is unique due to the presence of the iodine atom, which imparts distinct reactivity and binding properties. The iodine atom enhances the compound’s ability to participate in halogen bonding and increases its overall molecular weight, which can influence its biological activity and chemical behavior.
Propiedades
IUPAC Name |
4-[(4-iodophenoxy)methyl]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10INO/c13-11-1-3-12(4-2-11)15-9-10-5-7-14-8-6-10/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZVYRYPHZHGTOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC2=CC=NC=C2)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10INO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 5'-[1-(prop-2-yn-1-yl)piperidine-4-amido]-[2,3'-bithiophene]-4'-carboxylate](/img/structure/B2565571.png)

![1-((6-Hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3,4,5-trimethoxyphenyl)methyl)piperidine-4-carboxamide](/img/structure/B2565576.png)


![4-Chloro-6,7-Dihydro-2-(Methylthio)-7-Phenyl-(5H)-Pyrrolo[2,3-D]Pyrimidine](/img/structure/B2565581.png)
![3-(5-{[(3-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(furan-2-yl)methyl]propanamide](/img/structure/B2565582.png)
![{1-[(4-bromophenyl)methyl]-1H-pyrazol-4-yl}methanol](/img/structure/B2565583.png)
![N-(2-acetamidoethyl)-5-(8-methoxy-4-oxo-2-sulfanylidenepyrimido[5,4-b]indol-3-yl)pentanamide](/img/structure/B2565585.png)

![N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2565588.png)
![7-(3,4-dimethoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2565590.png)

